5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide
Brand Name: Vulcanchem
CAS No.: 102035-03-0
VCID: VC20754796
InChI: InChI=1S/C11H14N2O2/c12-11(13)8-3-1-2-7-6(8)4-5-9(14)10(7)15/h4-5,8,14-15H,1-3H2,(H3,12,13)
SMILES: C1CC(C2=C(C1)C(=C(C=C2)O)O)C(=N)N
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide

CAS No.: 102035-03-0

Cat. No.: VC20754796

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide - 102035-03-0

Specification

CAS No. 102035-03-0
Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name 5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide
Standard InChI InChI=1S/C11H14N2O2/c12-11(13)8-3-1-2-7-6(8)4-5-9(14)10(7)15/h4-5,8,14-15H,1-3H2,(H3,12,13)
Standard InChI Key CNPHJFBUFOBCJJ-UHFFFAOYSA-N
SMILES C1CC(C2=C(C1)C(=C(C=C2)O)O)C(=N)N
Canonical SMILES C1CC(C2=C(C1)C(=C(C=C2)O)O)C(=N)N

Introduction

Chemical Properties and Structural Characteristics

5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide possesses distinct chemical properties that contribute to its biological activities and synthetic utility. Understanding these fundamental characteristics is essential for appreciating the compound's potential applications in research and therapeutic development.

Fundamental Chemical Properties

The compound 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide has a molecular formula of C11H14N2O2 with a molecular weight of 206.24 g/mol. This relatively low molecular weight contributes to its potential drug-like properties, as it falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five. The compound contains two nitrogen atoms in the carboximidamide group and two oxygen atoms in the hydroxyl groups, which can participate in hydrogen bonding and contribute to the compound's solubility and biological interactions.

The presence of the tetrahydronaphthalene core provides a semi-rigid scaffold that can orient the functional groups in specific spatial arrangements, which is critical for receptor binding and biological activity. The partially saturated nature of this core imparts different physicochemical properties compared to fully aromatic naphthalene derivatives, potentially affecting the compound's lipophilicity and membrane permeability.

Structural Features and Configuration

The structural configuration of 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide includes several key elements that define its chemical behavior. The tetrahydronaphthalene core provides the basic scaffold, with the 5,6-dihydroxy substituents creating a catechol-like moiety. This catechol structure can function as a metal chelator and participate in redox reactions, which may contribute to the compound's biological activities.

The carboximidamide group at position 1 represents an amidine-like functional group that is typically basic in nature. This functionality can participate in ionic interactions with acidic residues in biological targets such as proteins or nucleic acids. The stereochemistry at position 1 is also significant, as it determines the three-dimensional orientation of the carboximidamide group relative to the rest of the molecule, potentially affecting its biological recognition properties.

Synthesis Pathways and Methodologies

The synthesis of 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide involves sophisticated chemical processes that require careful control of reaction conditions and reagent selection. These synthetic routes are critical for obtaining the compound with high purity for research and potential therapeutic applications.

General Synthetic Approaches

The synthesis of 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide typically begins with tetrahydronaphthalene derivatives as starting materials. These undergo a series of transformations to introduce the key functional groups at the specified positions. The synthetic pathway involves reactions with appropriate amines and carboxylic acids under controlled conditions to form the carboximidamide functionality at position 1.

Mechanism of Action Studies

Understanding the molecular mechanisms through which 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide exerts its biological effects is essential for its potential development as a therapeutic agent. Mechanistic studies have provided insights into the compound's interactions with cellular targets and the resulting biological responses.

Apoptosis Induction

Mechanistic studies have shown that compounds like 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide can induce apoptosis through the activation of caspase enzymes, which are key mediators of programmed cell death. This process involves a cascade of cellular events, including the release of cytochrome c from mitochondria and the subsequent activation of effector caspases that execute the apoptotic program.

The compound's ability to disrupt mitochondrial membrane potential represents another critical aspect of its pro-apoptotic mechanism. This disruption leads to increased mitochondrial permeability, which facilitates the release of pro-apoptotic factors into the cytosol. These events ultimately trigger the intrinsic apoptotic pathway, resulting in cell death.

These findings highlight the potential of 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide as a therapeutic agent in cancer treatment, where the induction of apoptosis in cancer cells is a desirable outcome. The specificity of this effect for cancer cells versus normal cells would be a critical factor determining the compound's therapeutic window and potential clinical utility.

Cellular Pathway Interactions

Additionally, the carboximidamide group may interact with specific protein targets through hydrogen bonding and electrostatic interactions. Such interactions could modulate the activity of key regulatory proteins involved in cell cycle control, signal transduction, or gene expression. Understanding these molecular interactions would provide valuable insights for the rational design of more selective and potent derivatives.

Further research employing techniques such as proteomics, transcriptomics, and computational modeling would be valuable for elucidating the complete spectrum of cellular targets and pathways affected by 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide. Such comprehensive mechanistic understanding would inform the development of improved derivatives with enhanced target selectivity and reduced off-target effects.

In Vitro Studies and Research Applications

Laboratory investigations of 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide have provided valuable insights into its properties and potential applications. These studies form the foundation for understanding the compound's biological effects and guiding future research directions.

Cell Viability Assays

Researchers have evaluated the anticancer potential of synthesized derivatives similar to 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide using cell viability assays. These experiments assess the compound's ability to inhibit cancer cell growth or induce cell death, providing quantitative measures of anticancer activity. Such assays typically employ various cancer cell lines to determine the spectrum of activity and potential selectivity for specific cancer types.

The results from these studies suggest that the tetrahydronaphthalene scaffold, particularly when modified with appropriate functional groups, can exert significant anticancer effects. The findings indicate that modifications to the basic naphthalene structure can enhance anticancer activity, highlighting the importance of structure-activity relationship studies in optimizing these compounds for potential therapeutic applications.

These cell-based assays also provide preliminary information about the compound's potential toxicity to normal cells, which is a critical consideration for therapeutic development. Selective toxicity toward cancer cells while sparing normal cells would represent an ideal profile for an anticancer agent.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is essential for the rational design of improved derivatives of 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide. Structure-activity relationship (SAR) studies involve the systematic modification of different parts of the molecule to determine which structural features are essential for activity and which can be modified to enhance potency or selectivity.

For tetrahydronaphthalene derivatives, the position and nature of substituents on the ring system significantly influence biological activity. The hydroxyl groups at positions 5 and 6 in 5,6-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide appear to be important for its interaction with biological targets, possibly through hydrogen bonding or involvement in redox processes.

Similarly, the carboximidamide group at position 1 represents another key structural element that likely contributes to the compound's biological properties. Modifications to this group, such as changes in the degree of substitution on the nitrogen atoms or alterations to the carbon-nitrogen bond order, could significantly impact the compound's activity profile.

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